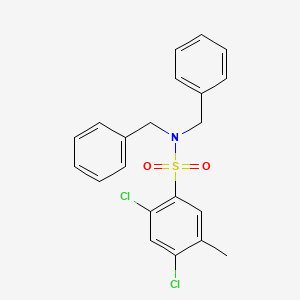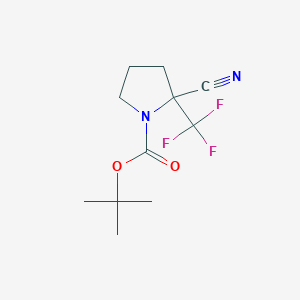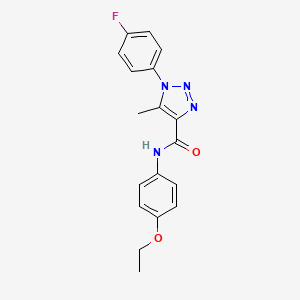
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as EFT-508, is a small molecule inhibitor of the protein tyrosine kinase (PTK) enzyme. It is a promising drug candidate for the treatment of various types of cancer, including breast, ovarian, and lung cancer. EFT-508 has been shown to have potent anti-tumor activity in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
EFT-508 binds to the ATP-binding site of the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, preventing it from phosphorylating its downstream targets. This leads to the inhibition of several signaling pathways that are critical for cancer cell survival and proliferation. EFT-508 has been shown to inhibit the activity of several N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, including EGFR, HER2, and MET, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects
EFT-508 has been shown to have potent anti-tumor activity in various preclinical models of cancer. It has been shown to induce cell death in cancer cells and inhibit tumor growth in vivo. EFT-508 has also been shown to inhibit the growth of cancer cells that are resistant to other therapies, making it a promising drug candidate for the treatment of drug-resistant cancers. EFT-508 has been well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFT-508 is a potent and selective inhibitor of the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, making it a valuable tool for studying the role of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in cancer. Its ability to inhibit multiple N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamides also makes it useful for studying the cross-talk between different signaling pathways in cancer cells. However, EFT-508 has limited solubility in aqueous solutions, which can make it difficult to administer in in vitro and in vivo experiments. Its potency can also make it challenging to use in certain assays, as high concentrations may be required to achieve the desired effect.
Direcciones Futuras
There are several potential future directions for the development of EFT-508 and related compounds. One possibility is to explore the use of EFT-508 in combination with other therapies, such as chemotherapy or immunotherapy. Combining EFT-508 with other agents that target different signaling pathways may lead to synergistic effects and improve overall treatment outcomes. Another potential direction is to develop more soluble analogs of EFT-508 that can be administered more easily in in vitro and in vivo experiments. Finally, further research is needed to determine the optimal dosing and treatment regimens for EFT-508 in clinical trials.
Métodos De Síntesis
The synthesis of EFT-508 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-fluoroaniline, which is then reacted with ethyl 4-bromobenzoate to form the intermediate ethyl 4-(4-fluorophenyl)benzoate. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, followed by the introduction of the amide group to form the final product, EFT-508.
Aplicaciones Científicas De Investigación
EFT-508 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other therapies. EFT-508 targets the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, which is often overexpressed in cancer cells and plays a key role in cell proliferation and survival. By inhibiting N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, EFT-508 can induce cell death and prevent tumor growth.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-10-6-14(7-11-16)20-18(24)17-12(2)23(22-21-17)15-8-4-13(19)5-9-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNYTUTWCKGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B2547958.png)
![N-[[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]-2-chloro-N-propan-2-ylpropanamide](/img/structure/B2547960.png)
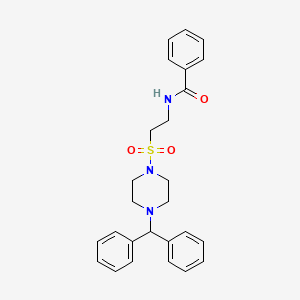
![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)
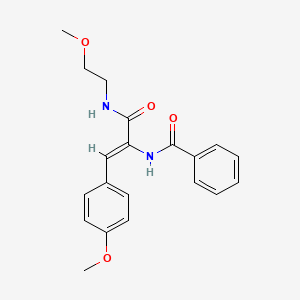
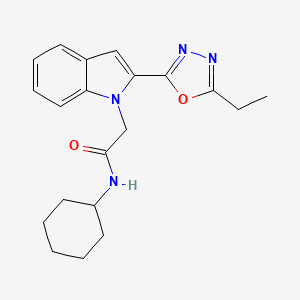
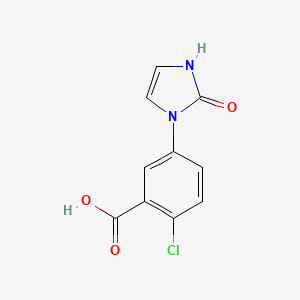
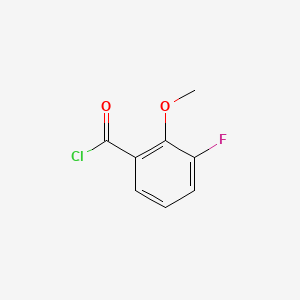
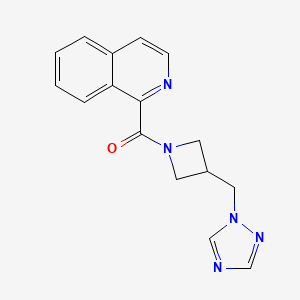
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)
